molecular formula C8H18N2 B15364170 (3r)-1-(1-Methylethyl)piperidin-3-amine

(3r)-1-(1-Methylethyl)piperidin-3-amine

Cat. No.: B15364170
M. Wt: 142.24 g/mol
InChI Key: IWMWQJJKTUJTHA-MRVPVSSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R)-1-(1-Methylethyl)piperidin-3-amine is a chiral piperidine derivative featuring an isopropyl group (1-methylethyl) at the nitrogen atom and an amine group at the 3-position with R-configuration. This compound belongs to a class of substituted piperidines, which are critical intermediates in pharmaceutical synthesis. The stereochemistry and substituent groups on the piperidine ring significantly influence biological activity and synthetic utility, making this compound a valuable scaffold for medicinal chemistry.

Properties

Molecular Formula

C8H18N2

Molecular Weight

142.24 g/mol

IUPAC Name

(3R)-1-propan-2-ylpiperidin-3-amine

InChI

InChI=1S/C8H18N2/c1-7(2)10-5-3-4-8(9)6-10/h7-8H,3-6,9H2,1-2H3/t8-/m1/s1

InChI Key

IWMWQJJKTUJTHA-MRVPVSSYSA-N

Isomeric SMILES

CC(C)N1CCC[C@H](C1)N

Canonical SMILES

CC(C)N1CCCC(C1)N

Origin of Product

United States

Comparison with Similar Compounds

Substituted piperidin-3-amine derivatives vary in pharmacological and synthetic relevance depending on their substituents. Below is a detailed comparison of (3R)-1-(1-methylethyl)piperidin-3-amine with structurally related analogs:

Structural and Physicochemical Properties
Compound Name Substituent (R) Molecular Formula Molecular Weight (g/mol) Key Features
This compound Isopropyl C₈H₁₈N₂ 142.24 Chiral amine, compact substituent
(3R)-1-Benzylpiperidin-3-amine Benzyl C₁₂H₁₈N₂ 190.28 Aromatic substituent; common API intermediate
(3R)-1-(Cyclopropanesulfonyl)piperidin-3-amine Cyclopropanesulfonyl C₈H₁₆N₂O₂S 204.25 Sulfonamide group; potential protease inhibition
(3R)-1-(Oxetan-3-yl)piperidin-3-amine Oxetan-3-yl C₈H₁₆N₂O 156.23 Oxygen-containing heterocycle; enhanced solubility
(3R)-1-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-3-amine Pyrrolopyrimidinyl C₁₁H₁₅N₅ 217.27 Heteroaromatic substituent; HLNM inhibitor (IC₅₀ = 240,000 nM)

Key Observations :

  • Isopropyl vs. Benzyl-substituted derivatives are frequently used as intermediates in JAK inhibitor synthesis .
  • Sulfonamide vs. Oxetanyl : Cyclopropanesulfonyl groups introduce polarity and hydrogen-bonding capacity, which may enhance target binding . Oxetanyl substituents improve aqueous solubility, a critical factor in drug bioavailability .
  • Heteroaromatic Modifications : Pyrrolopyrimidinyl-substituted derivatives exhibit moderate inhibitory activity against histone methyltransferases, though with low potency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.